molecular formula C8H14N4O B13566565 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanamide

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13566565
M. Wt: 182.22 g/mol
InChI Key: VBZYFJWIWYEAEN-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones, forming the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds like bromoethane or chloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1H-pyrazol-1-yl)butanamide
  • 2-Methyl-4-(1H-pyrazol-1-yl)butanamide
  • 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-2-methyl-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C8H14N4O/c1-8(10,7(9)13)3-6-12-5-2-4-11-12/h2,4-5H,3,6,10H2,1H3,(H2,9,13)

InChI Key

VBZYFJWIWYEAEN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)N)N

Origin of Product

United States

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